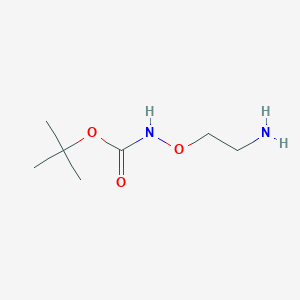

tert-butyl N-(2-aminoethoxy)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-aminoethoxy)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O3/c1-7(2,3)12-6(10)9-11-5-4-8/h4-5,8H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHXCXYDRJQNEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Strategies

Advanced Synthetic Transformations Involving tert-butyl N-(2-aminoethoxy)carbamate

With one nitrogen atom protected as a stable carbamate (B1207046), the remaining primary amine of this compound is available for further functionalization, such as alkylation.

The direct alkylation of the primary amino group in this compound with alkyl halides presents a straightforward method for introducing alkyl substituents. However, this reaction is often complicated by a lack of selectivity. masterorganicchemistry.com The initially formed secondary amine product is frequently more nucleophilic than the starting primary amine, leading to a subsequent second alkylation event that produces a tertiary amine. masterorganicchemistry.com Over-alkylation can proceed further to form quaternary ammonium (B1175870) salts, particularly with highly reactive alkylating agents like methyl iodide in a process known as exhaustive methylation. masterorganicchemistry.com

To achieve selective mono-alkylation, alternative strategies such as reductive amination are often preferred. However, direct alkylation can be controlled under specific conditions. For instance, phase-transfer catalysis (PTC) has been employed for the alkylation of related Boc-protected compounds, using reagents like dimethyl sulfate (B86663) in the presence of a catalyst such as tetrabutylammonium (B224687) bromide and a base like potassium hydroxide (B78521). google.com Other modern approaches focus on the Hofmann N-alkylation using alcohols as alkylating agents with catalytic amounts of alkyl halides, providing a more practical and efficient method for synthesizing mono- or di-alkylated amines. rsc.org

Condensation Reactions

Condensation reactions are fundamental to the formation of the carbamate moiety in the target molecule. This typically involves the reaction of an amino group with a reagent that introduces the tert-butoxycarbonyl (Boc) group. The most common and effective reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the Boc anhydride. A base is often used to deprotonate the amine, increasing its nucleophilicity, or to neutralize the acidic byproduct. This method is widely applicable for the N-protection of various amines, including those containing other functional groups like hydroxyls. organic-chemistry.orgnih.gov For instance, a general procedure involves dissolving the amine and a base, such as triethylamine (B128534) or sodium hydroxide, in a suitable solvent (e.g., aqueous dioxane, dichloromethane) and then adding Boc₂O. chemicalbook.compeptide.comfishersci.co.uk The reaction is typically rapid and proceeds at room temperature. nih.gov

In a synthesis relevant to a precursor of the target molecule, ethanolamine (B43304) was reacted with di-tert-butyl dicarbonate in a dioxane/water mixture with sodium hydroxide at 0°C to yield tert-butyl N-(2-hydroxyethyl)carbamate in 100% yield. chemicalbook.com This demonstrates a highly efficient condensation approach to forming the carbamate portion of the molecule.

Esterification Processes

While not a traditional esterification between a carboxylic acid and an alcohol, the formation of the tert-butoxycarbonyl (Boc) protected amine is conceptually related as it results in a carbamate, which is an ester of carbamic acid. The process involves the N-acylation of an amine with a derivative of carbonic acid.

The key reagent, di-tert-butyl dicarbonate (Boc₂O), acts as the acylating agent. organic-chemistry.org Alternative reagents for Boc-protection include 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (BOC-ON), which also reacts efficiently with amino acids in aqueous dioxane to yield Boc-protected amines. peptide.comorgsyn.org The choice of reagent can be influenced by factors such as the stability of the starting material and the ease of byproduct removal. However, methods using reagents like BOC-ON can be complicated by the need for strict pH and temperature control. orgsyn.org The direct use of Boc₂O remains the most common and flexible method for this transformation. fishersci.co.uk

Applications of Williamson Ether Formation

The Williamson ether synthesis is a classic and versatile method for forming ether linkages and can be applied to construct the ethoxy backbone of this compound. masterorganicchemistry.comwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide or other suitable leaving group from an organohalide. wikipedia.orglibretexts.org

A plausible synthetic route utilizing this method involves two main strategies:

Reacting the alkoxide of tert-butyl N-(2-hydroxyethyl)carbamate with a protected 2-aminoethyl halide (e.g., 2-chloroethylamine).

Reacting an N-Boc protected 2-aminoethoxide with a suitable electrophile.

For the SN2 mechanism to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions (E2), which are prevalent with secondary and especially tertiary halides. masterorganicchemistry.comchem-station.com Therefore, a primary alkyl halide is the preferred substrate. The reaction is typically carried out by first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) to form the nucleophilic alkoxide. masterorganicchemistry.comtcichemicals.com The alkyl halide is then added to complete the substitution.

Reaction Optimization and Green Chemistry Considerations

Optimizing synthetic routes to improve yield, purity, and environmental impact is a critical aspect of modern chemistry.

Critical Analysis of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions for each step.

For the Boc-protection (condensation/esterification) step, yields are often excellent. The use of di-tert-butyl dicarbonate under mild basic conditions frequently leads to quantitative or near-quantitative conversion. nih.govchemicalbook.com Key variables include the choice of base and solvent. While aqueous systems with NaOH are effective, catalyst-free conditions in water have also been reported to give high yields, which represents a greener alternative. nih.gov

For the Williamson ether synthesis , yields are influenced by the substrate, leaving group, base, and solvent. The use of polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions. libretexts.orgchem-station.com The choice of base to generate the alkoxide is also crucial; strong, non-nucleophilic bases like NaH are often preferred to ensure complete deprotonation without side reactions. masterorganicchemistry.com

Below is a table summarizing typical conditions for the key reaction types.

| Reaction Type | Starting Materials | Reagents & Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Condensation (Boc-Protection) | Ethanolamine | (Boc)₂O, NaOH, Dioxane/H₂O, 0°C, 2h | 100% | chemicalbook.com |

| Condensation (Boc-Protection) | 1,2-Ethanediamine | tert-Butyl phenyl carbonate, EtOH, reflux, 18h | 51-65% | orgsyn.org |

| Williamson Ether Synthesis | Alcohol + Primary Alkyl Halide | 1. NaH (or other strong base) in THF/DMSO 2. Addition of alkyl halide | Variable, generally good for primary halides | masterorganicchemistry.comwikipedia.org |

Exploration of Alternative Synthetic Routes (e.g., Mitsunobu Reaction, Curtius Rearrangement)

Alternative synthetic strategies can offer advantages in terms of substrate scope, stereochemical control, or reaction conditions.

Mitsunobu Reaction : This reaction converts a primary or secondary alcohol into a variety of functional groups, including ethers and protected amines, using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgmissouri.eduorganic-chemistry.org The reaction proceeds through an SN2 mechanism, resulting in inversion of configuration at the alcohol's stereocenter. missouri.eduorganic-chemistry.org

A potential application for this synthesis would be an intramolecular etherification or the coupling of tert-butyl N-(2-hydroxyethyl)carbamate with a suitable nitrogen nucleophile (e.g., phthalimide, followed by deprotection). missouri.edu The mechanism involves the activation of the alcohol by PPh₃ and DEAD to form an alkoxyphosphonium salt, which is then displaced by the nucleophile. organic-chemistry.org A key limitation is that the nucleophile must be sufficiently acidic (pKa < 13) to protonate the intermediate betaine. wikipedia.org

Curtius Rearrangement : This powerful reaction transforms a carboxylic acid into a primary amine with the loss of one carbon, proceeding through an acyl azide (B81097) and an isocyanate intermediate. wikipedia.orgorganic-chemistry.org When the isocyanate is trapped with tert-butanol, it directly yields a Boc-protected amine. organic-chemistry.orgnih.gov

This provides a robust alternative route to the target molecule, likely starting from a precursor like 2-ethoxyacetic acid. The process can often be performed in one pot: the carboxylic acid is treated with a reagent like diphenylphosphoryl azide (DPPA) or with sodium azide and di-tert-butyl dicarbonate in the presence of a catalyst (e.g., Zn(OTf)₂). organic-chemistry.orgnih.gov The acyl azide forms and rearranges to the isocyanate, which is immediately trapped by the alcohol present in the reaction mixture to furnish the carbamate. wikipedia.orgnih.gov This method is known for its tolerance of various functional groups and mild reaction conditions. nih.govnih.gov

Purification Strategies for Enhanced Purity

Achieving high purity of the final this compound product is essential. The purification strategy depends on the synthetic route and the nature of the byproducts.

A common initial step is an aqueous workup . This involves washing the crude reaction mixture with acidic and/or basic solutions to remove unreacted starting materials and reagents. For example, after a Boc-protection reaction, an acidic wash can remove any unreacted amine, while a basic wash can remove acidic byproducts. orgsyn.org This is typically followed by extraction of the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758). chemicalbook.comorgsyn.org

The major byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced hydrazine (B178648) dicarboxylate, which can complicate purification. organic-synthesis.com While TPPO can sometimes be removed by filtration or crystallization, silica (B1680970) gel column chromatography is often required to separate the desired product from these byproducts. nih.govchemicalbook.com

For products that are oils at room temperature, purification by chromatography is standard. If the product is a solid, recrystallization can be an effective method for achieving high purity. google.com In some cases, purification can be achieved without chromatography through a series of extractions at controlled pH, followed by drying and concentration of the organic layer under reduced pressure. orgsyn.org For acid-labile Boc-protected compounds, specialized purification methods like using an ionic resin to capture the deprotected amine after an acidic workup can also be employed. acs.org

Scale-Up Challenges and Solutions in Academic Synthesis

The transition from laboratory-scale synthesis to larger-scale production, even within an academic or pilot plant setting, presents a unique set of challenges. digitellinc.com While the initial discovery and optimization of a synthetic route for a compound like this compound may be successful on a small scale, several factors can impede its efficient production in larger quantities. These challenges often revolve around reaction conditions, purification methods, and safety considerations that are not always apparent at the micro-scale. digitellinc.com

One of the primary challenges in scaling up the synthesis of carbamates is maintaining optimal reaction conditions. orgsyn.org For instance, reactions that require strict temperature and pH control can become difficult to manage in larger vessels. orgsyn.org The heat transfer characteristics of a large reactor are significantly different from those of a small flask, potentially leading to localized hot spots or incomplete cooling, which can affect yield and impurity profiles. Similarly, ensuring homogenous mixing of reactants in a larger volume can be problematic, potentially leading to side reactions or incomplete conversion. digitellinc.com

Purification is another significant hurdle in the scale-up process. Laboratory-scale syntheses often rely on techniques like column chromatography for purification. While effective for small amounts, chromatography is often impractical and costly for larger quantities. orgsyn.org Therefore, developing alternative purification methods such as crystallization or distillation becomes crucial for a viable scale-up strategy. orgsyn.org In the case of this compound, which may be an oil at room temperature, crystallization might not be a straightforward option, necessitating exploration of efficient extraction and washing protocols to achieve the desired purity. orgsyn.org

To address these challenges, a number of solutions can be implemented during the process development phase. A thorough understanding of the reaction kinetics and thermodynamics is essential for predicting and controlling the process on a larger scale. digitellinc.com Process Analytical Technology (PAT) can be employed to monitor key reaction parameters in real-time, allowing for better control and optimization. The selection of a synthetic route that avoids problematic reagents or purification steps is also a key consideration for successful scale-up. digitellinc.comorgsyn.org For example, choosing a synthesis method that yields a solid product or one that can be easily purified by extraction can significantly simplify the process. orgsyn.org

Below is a table summarizing common scale-up challenges and their potential solutions in the context of academic synthesis:

| Challenge | Potential Solution | Rationale |

| Heat Transfer and Temperature Control | Utilize jacketed reactors with appropriate stirring mechanisms. Perform calorimetric studies to understand the reaction's thermal profile. | Ensures uniform temperature distribution and prevents runaway reactions or the formation of byproducts due to localized temperature fluctuations. digitellinc.com |

| Mixing and Homogeneity | Select appropriate impeller designs and stirring speeds for the reactor volume. | Guarantees that reactants are evenly distributed, leading to consistent reaction rates and product quality. digitellinc.com |

| Purification | Develop non-chromatographic purification methods like crystallization, distillation, or extraction. | These methods are more amenable to larger quantities and are generally more cost-effective and efficient for scale-up. orgsyn.org |

| Reagent Handling and Stoichiometry | Implement controlled addition of reagents using pumps or addition funnels. Carefully calculate and control the stoichiometry of reactants. | Prevents uncontrolled reactions and ensures the efficient use of starting materials, minimizing waste. |

| Safety | Conduct a thorough risk assessment before scaling up. Ensure proper ventilation and have emergency procedures in place. | Larger quantities of chemicals can pose greater safety risks, making a proactive approach to safety essential. digitellinc.com |

Application of Phase Transfer Catalysis in Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique that can be particularly beneficial in the synthesis of compounds like this compound, especially when dealing with reactants that are soluble in different, immiscible phases. acsgcipr.orgcrdeepjournal.org This methodology involves the use of a phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, to transport a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. acsgcipr.org

In the context of carbamate synthesis, PTC can offer several advantages. For instance, it can facilitate reactions involving inorganic bases (like sodium hydroxide or potassium carbonate), which are often poorly soluble in organic solvents where the carbamate-forming reaction would take place. acsgcipr.orgresearchgate.net The catalyst transports the hydroxide or carbonate anion into the organic phase, enabling deprotonation and subsequent reaction. This can eliminate the need for more expensive, and often more hazardous, organic bases. acsgcipr.org

A notable application of PTC is in alkylation reactions. A patent describes the use of tetrabutylammonium bromide as a phase transfer catalyst in the alkylation of a related tert-butyl carbamate derivative. google.com This suggests that a similar strategy could be employed in synthetic routes leading to or modifying this compound. The use of PTC in such reactions can lead to increased reaction rates, milder reaction conditions, and improved yields. crdeepjournal.org

The choice of the phase-transfer catalyst is crucial for the success of the reaction. Factors such as the lipophilicity of the catalyst and the nature of the anion being transported play a significant role in its efficiency. acsgcipr.org Common catalysts include tetrabutylammonium bromide (TBAB), benzyltriethylammonium chloride (TEBA), and various crown ethers. researchgate.netbiomedres.us

The table below outlines the potential benefits of applying Phase Transfer Catalysis to the synthesis of this compound:

| Benefit | Description | Example Catalyst |

| Use of Inexpensive Bases | Allows for the use of common, inexpensive inorganic bases like NaOH or K₂CO₃ in a biphasic system. acsgcipr.org | Tetrabutylammonium bromide (TBAB) google.com |

| Milder Reaction Conditions | Reactions can often be carried out at lower temperatures and pressures, reducing energy consumption and the risk of side reactions. biomedres.us | Benzyltriethylammonium chloride (TEBA) |

| Increased Reaction Rates | By bringing the reactants together in the same phase, the catalyst can significantly accelerate the reaction. crdeepjournal.org | Aliquat 336 (Tricaprylmethylammonium chloride) |

| Improved Yields and Selectivity | PTC can lead to cleaner reactions with fewer byproducts, resulting in higher isolated yields of the desired product. crdeepjournal.org | 18-Crown-6 researchgate.net |

| Greener Synthesis | Can reduce the need for hazardous organic solvents and reagents, contributing to a more environmentally friendly process. acsgcipr.org |

Protecting Group Chemistry: the Tert Butoxycarbonyl Boc Group in Research Applications

Principles of Amine Protection with Boc for Synthetic Utility

The protection of amines as their tert-butoxycarbonyl carbamates is a fundamental strategy in multistep organic synthesis. fishersci.co.uk This transformation temporarily attenuates the nucleophilicity and basicity of the amine nitrogen, preventing it from participating in unwanted side reactions. researchgate.net The Boc group is valued for its robustness, which allows chemists to perform a variety of chemical operations on other parts of the molecule without affecting the protected amine.

Orthogonal Protection Strategies in Complex Molecule Synthesis

In the synthesis of complex molecules such as peptides and natural products, it is often necessary to protect multiple functional groups. fiveable.me Orthogonal protection is a strategy that employs protecting groups that can be removed under distinct reaction conditions, without affecting one another. fiveable.me This allows for the selective deprotection and subsequent reaction of a specific functional group in the presence of others.

The Boc group is a key player in such strategies. fiveable.me Its acid-labile nature makes it orthogonal to other common amine protecting groups like the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. total-synthesis.commasterorganicchemistry.com For instance, a molecule containing both a Boc-protected amine and an Fmoc-protected amine can have the Fmoc group selectively removed with a base (e.g., piperidine) to unmask that amine for a reaction, while the Boc group remains intact. fiveable.metotal-synthesis.com Subsequently, the Boc group can be removed with an acid to reveal the second amine for a different transformation. total-synthesis.com This orthogonal relationship provides chemists with precise control over the synthetic sequence. fiveable.me

| Protecting Group | Abbreviation | Deprotection Condition |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) total-synthesis.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) total-synthesis.com |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation total-synthesis.com |

| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (e.g., Pd) total-synthesis.com |

Stability of Boc Group to Various Reaction Conditions

The utility of the Boc group is largely defined by its stability profile. It is generally resistant to a wide range of reagents and reaction conditions that are commonly employed in organic synthesis.

Nucleophiles and Bases: The Boc group is stable to most nucleophiles and basic conditions. organic-chemistry.org This is due to the steric hindrance of the bulky tert-butyl group, which prevents nucleophilic attack at the carbonyl carbon of the carbamate (B1207046). total-synthesis.com It is also resistant to basic hydrolysis. rsc.org

Reduction: The Boc group is stable to catalytic hydrogenation (e.g., H₂/Pd-C), a common method for removing other protecting groups like the Cbz group. researchgate.nettotal-synthesis.com

Oxidation: While generally stable to many oxidizing agents, the Boc group's stability can be substrate-dependent and may not withstand all oxidative conditions. total-synthesis.com

Electrophiles: The Boc group is generally stable to many electrophilic reactions. However, it is labile to strong acids and some Lewis acids. total-synthesis.comresearchgate.net

| Reaction Condition | Stability of Boc Group |

| Strong Bases (e.g., NaOH, KOH) | Stable researchgate.nettotal-synthesis.com |

| Nucleophiles (e.g., amines, alkoxides) | Stable organic-chemistry.org |

| Catalytic Hydrogenation (H₂, Pd/C) | Stable researchgate.nettotal-synthesis.com |

| Strong Acids (e.g., TFA, HCl) | Labile total-synthesis.com |

| Lewis Acids | Can be labile total-synthesis.com |

| Common Oxidizing Agents | Generally Stable researchgate.net |

Installation of the Boc Protecting Group

The most common method for the introduction of the Boc protecting group onto an amine is through the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. jk-sci.com This reagent is commercially available, relatively stable, and generally provides high yields of the protected amine. fishersci.co.uk

Use of Di-tert-butyl Dicarbonate (Boc₂O) in Aqueous and Anhydrous Conditions

The reaction of an amine with Boc₂O can be performed under a variety of conditions, including both aqueous and anhydrous environments. organic-chemistry.orgwikipedia.org

Anhydrous Conditions: In a typical procedure under anhydrous conditions, the amine is dissolved in an organic solvent such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or dichloromethane (B109758) (DCM). jk-sci.comwikipedia.org Boc₂O is then added, often in the presence of a base like triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP). jk-sci.comwikipedia.org The base is not strictly necessary but is often used to neutralize the acidic byproduct formed during the reaction. total-synthesis.com The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.com This leads to the formation of a tetrahedral intermediate which then collapses, releasing the protected amine, carbon dioxide, and tert-butanol. commonorganicchemistry.com

Aqueous Conditions: Boc protection can also be effectively carried out in aqueous solvent systems. wikipedia.org For example, the reaction can be performed by stirring a mixture of the amine and Boc₂O in water. wikipedia.org Biphasic systems, such as chloroform (B151607) and aqueous sodium bicarbonate, have also been employed. wikipedia.org These methods can be advantageous for water-soluble amines and for simplifying the workup procedure.

Catalytic Activation Mechanisms

While the reaction between an amine and Boc₂O often proceeds efficiently on its own, certain catalysts can be employed to accelerate the reaction rate and improve yields, especially for less reactive amines.

4-Dimethylaminopyridine (DMAP): DMAP is a highly effective catalyst for Boc protection. commonorganicchemistry.com It functions by first reacting with Boc₂O to form a more reactive intermediate, a Boc-pyridinium species. commonorganicchemistry.com The amine then attacks this activated intermediate, leading to the formation of the Boc-protected amine and regeneration of the DMAP catalyst. commonorganicchemistry.com

Ionic Liquids: Certain ionic liquids, such as 1-alkyl-3-methylimidazolium cation-based systems, have been shown to catalyze the N-tert-butoxycarbonylation of amines. organic-chemistry.org The proposed mechanism involves the electrophilic activation of Boc₂O through hydrogen bond formation with the ionic liquid, making it more susceptible to nucleophilic attack by the amine. organic-chemistry.org

Selective Deprotection of the Boc Group for Downstream Synthesis

A key advantage of the Boc protecting group is its facile removal under acidic conditions, which regenerates the free amine for subsequent reactions. total-synthesis.com The deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in methanol (B129727) or dioxane. wikipedia.org

The mechanism of acid-catalyzed deprotection involves the protonation of the carbonyl oxygen of the carbamate. total-synthesis.com This is followed by the fragmentation of the protonated carbamate to form a stable tert-butyl cation and a carbamic acid intermediate. total-synthesis.commasterorganicchemistry.com The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine. total-synthesis.comjk-sci.com The formation of gaseous isobutene from the tert-butyl cation and gaseous carbon dioxide provides a strong thermodynamic driving force for the reaction. total-synthesis.com

Acid-Catalyzed Cleavage Mechanisms (e.g., Trifluoroacetic Acid, Oxalyl Chloride)

The removal of the Boc group, or deprotection, is most commonly achieved through acid-catalyzed cleavage. The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.

Trifluoroacetic Acid (TFA):

Trifluoroacetic acid is a frequently employed reagent for Boc deprotection due to its effectiveness and volatility, which simplifies product isolation. commonorganicchemistry.comfishersci.co.uk The mechanism of TFA-mediated Boc cleavage proceeds through a series of well-understood steps. commonorganicchemistry.com Initially, the carbonyl oxygen of the carbamate is protonated by TFA, enhancing the electrophilicity of the carbonyl carbon. This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. commonorganicchemistry.com This carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide. commonorganicchemistry.com The resulting amine is typically protonated by the excess acid, yielding its corresponding trifluoroacetate (B77799) salt. commonorganicchemistry.com

Protonation: The Boc-protected amine reacts with TFA, leading to the protonation of the carbamate.

Formation of tert-butyl cation: The protonated carbamate eliminates a tert-butyl cation, a stable tertiary carbocation.

Formation of Carbamic Acid: The departure of the tert-butyl cation leaves a carbamic acid derivative.

Decarboxylation: The carbamic acid spontaneously decomposes into the free amine and carbon dioxide gas. commonorganicchemistry.com

The tert-butyl cation generated during this process can potentially react with nucleophilic residues in the substrate or solvent, a topic that will be addressed in the subsequent section on scavengers.

Oxalyl Chloride:

While strong acids like TFA are common, milder reagents can also be effective for Boc deprotection, which is particularly useful when other acid-labile groups are present in the molecule. nih.gov A method utilizing oxalyl chloride in methanol has been reported as a mild and selective means of cleaving the N-Boc group from a diverse range of compounds. nih.govrsc.orguky.edu The reactions typically proceed at room temperature and can yield the deprotected amine in high yields. nih.govrsc.org

The proposed mechanism for this transformation involves the electrophilic character of oxalyl chloride. rsc.org It is suggested that the reaction in methanol may generate HCl in situ, which then acts as the catalytic species for the acid-catalyzed cleavage as described previously. This method provides an alternative to the direct use of strong, corrosive acids. researchgate.net

Table 1: Comparison of Reagents for Acid-Catalyzed Boc Deprotection

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM), 0°C to room temp | Fast, efficient, volatile byproduct | Harsh acidity can cleave other protecting groups |

| Oxalyl Chloride / Methanol | Oxalyl chloride in Methanol, room temp | Mild conditions, good for substrates with other acid-labile groups | May be slower than strong acids |

Role of Scavengers in Deprotection Chemistry

During the acid-catalyzed deprotection of Boc-protected amines, the formation of the electrophilic tert-butyl cation is a key mechanistic step. commonorganicchemistry.com This carbocation can be problematic as it can lead to undesired side reactions, such as the alkylation of nucleophilic functional groups within the substrate molecule (e.g., tryptophan or methionine residues in peptides) or polymerization. nih.gov To prevent these side reactions, "scavengers" are often added to the reaction mixture. nih.gov

Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the functional groups present on the substrate. nih.gov By trapping the carbocation, they prevent its deleterious reactions. Common scavengers include:

Water: Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.

Thioanisole: An effective scavenger that readily reacts with the tert-butyl cation.

Triethylsilane (TES) or Triisopropylsilane (TIS): These silanes act as hydride donors, reducing the tert-butyl cation to isobutane. researchgate.net

1,2-Ethanedithiol (EDT): A thiol-based scavenger that is also effective at quenching carbocations.

The choice of scavenger depends on the specific substrate and the reaction conditions. For a molecule like tert-butyl N-(2-aminoethoxy)carbamate, the ether linkage is generally stable to the acidic conditions of Boc deprotection, but in more complex molecules with sensitive functionalities, the use of a scavenger is crucial for achieving a high yield of the desired product. The trifluoroacetic acid-mediated removal of t-butyl groups can also lead to the formation of t-butyl trifluoroacetate, which itself can act as an alkylating agent. nih.gov Scavengers are also effective at destroying this ester, further preventing unwanted side reactions. nih.gov

Table 2: Common Scavengers Used in Boc Deprotection

| Scavenger | Mechanism of Action | Typical Side Product |

|---|---|---|

| Water | Nucleophilic attack | tert-Butanol |

| Thioanisole | Electrophilic aromatic substitution | tert-Butyl thioanisole |

| Triisopropylsilane (TIS) | Hydride transfer | Isobutane |

| 1,2-Ethanedithiol (EDT) | Nucleophilic attack | S-tert-butyl-1,2-ethanedithiol |

Contextual Deprotection in Multi-Step Syntheses

In the course of a multi-step synthesis, the selective removal of a protecting group is a critical consideration. The Boc group's lability to acid allows for its removal in the presence of other protecting groups that are stable to acidic conditions but labile to other reagents (e.g., Fmoc, Cbz, benzyl (B1604629) ethers). This orthogonality is a fundamental principle in modern protecting group strategy.

For a hypothetical multi-step synthesis involving a molecule like this compound, the Boc group would serve to protect the primary amine while transformations are carried out on another part of the molecule. For instance, if the parent molecule contained a carboxylic acid, the Boc-protected amine would allow for selective esterification or amidation of the acid without interference from the amine.

Once the desired transformations are complete, the Boc group can be selectively removed. The choice of deprotection conditions must be made in the context of the entire molecule. If the molecule contains other acid-sensitive groups, such as a tert-butyl ester, treatment with a strong acid like neat TFA would likely cleave both protecting groups. researchgate.net In such cases, a milder deprotection method or a different protecting group strategy would be necessary.

The strategic application and removal of the Boc group are therefore integral to the design of efficient and high-yielding synthetic routes for complex molecules. The ability to selectively unmask a reactive functional group at a specific stage of a synthesis is what makes protecting groups like Boc indispensable tools for the synthetic organic chemist.

Applications in Advanced Organic and Medicinal Chemistry Research

Linker Chemistry and Design for Bioconjugation Strategies

Linker technology is a cornerstone of bioconjugation, enabling the connection of different molecular entities, such as antibodies and drugs, to create novel therapeutic and diagnostic agents. The design of these linkers is critical to the stability and efficacy of the final conjugate.

Design Principles of PEG-Based Linkers Incorporating tert-butyl N-(2-aminoethoxy)carbamate

Polyethylene glycol (PEG) is frequently incorporated into linker designs to enhance the aqueous solubility, stability, and pharmacokinetic properties of bioconjugates. axispharm.com Linkers featuring an amino group at one end of the PEG spacer are widely used for bioconjugation and chemical modification. axispharm.com The compound this compound serves as a fundamental building block for constructing such bifunctional, PEG-based linkers.

The key design principles involving this compound include:

Bifunctionality : The molecule possesses two distinct reactive sites: a tert-butoxycarbonyl (Boc)-protected amine and a terminal aminooxy group. This allows for sequential, controlled reactions at either end of the molecule.

Amine Protection : The Boc group is a stable and widely used protecting group for the amine functionality. nbinno.com It prevents the amine from undergoing unwanted reactions during the synthesis of the linker or the attachment of a payload molecule. It can be removed under specific acidic conditions to reveal the free amine for subsequent conjugation.

Aminooxy Reactivity : The aminooxy group (–O-NH₂) provides a chemoselective handle for conjugation. It reacts specifically with aldehyde or ketone groups to form stable oxime linkages. This type of ligation is highly efficient and proceeds under mild, biocompatible conditions, making it ideal for modifying sensitive biomolecules.

PEG Spacer : The -(2-ethoxy)- portion of the molecule acts as a short, hydrophilic PEG spacer. This fundamental unit can be extended by incorporating additional ethylene (B1197577) glycol units, such as in tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate, to create linkers of varying lengths. nih.govbroadpharm.com Adjusting the length of the PEG chain allows for precise control over the distance between the two conjugated molecules, which can be critical for biological activity. axispharm.com

Carbamate (B1207046) Stability : The carbamate linkage within the molecule is generally more stable to hydrolysis than other linkages, such as carbonates, which can be sensitive to premature cleavage. researchgate.net

These principles enable the rational design of heterobifunctional linkers where one part of a conjugate (e.g., a cytotoxic drug) can be attached to the deprotected amine, and the entire drug-linker construct can then be attached to a biomolecule (e.g., an antibody) via the aminooxy group.

Utilization in Antibody-Drug Conjugates (ADCs) Research

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic payload. nih.govnih.gov The linker connecting the antibody and the drug is a critical component that dictates the ADC's stability in circulation, its pharmacokinetic profile, and the mechanism of payload release. nih.gov

The building block this compound is utilized in the construction of linkers for ADCs in several ways:

Payload Attachment : After deprotection of the Boc group, the resulting primary amine can be acylated with a carboxylic acid derivative of a cytotoxic payload, forming a stable amide bond.

Antibody Conjugation : The aminooxy group at the other end of the linker provides a site for attachment to the antibody. This often involves modifying the antibody (e.g., through enzymatic or chemical means) to introduce a unique ketone or aldehyde group, to which the aminooxy-linker can be selectively ligated.

Enhanced Properties : The incorporation of the ethoxy group from the carbamate building block contributes to the hydrophilicity of the linker. This can help to mitigate the aggregation often caused by conjugating hydrophobic drug payloads to an antibody. researchgate.net

The modular nature of linkers built from this compound allows researchers to mix and match different antibodies, payloads, and linker lengths to optimize the therapeutic properties of an ADC. nih.gov The global ADC market is projected to grow significantly, highlighting the ongoing innovation and importance of advanced chemical building blocks in this field. putassoc.com

Applications in Protein Modification Strategies

Beyond ADCs, the site-selective modification of proteins is essential for creating advanced biomaterials, developing diagnostic tools, and studying biological processes. nih.gov While the amine groups of lysine residues are common targets for modification, their high abundance on protein surfaces can lead to heterogeneous products. researchgate.net

The use of this compound facilitates a more controlled and site-specific protein modification strategy based on oxime ligation. The process involves:

Cargo Attachment : A molecule of interest (e.g., a fluorescent dye, biotin, or a small-molecule probe) is first coupled to the carbamate building block at its Boc-protected amine end.

Site-Specific Carbonyl Installation : A unique aldehyde or ketone group is introduced at a specific site on the target protein, either through genetic encoding of an unnatural amino acid or by chemical modification of a specific residue.

Chemoselective Ligation : The aminooxy-functionalized cargo is then reacted with the carbonyl-containing protein. The formation of a stable oxime bond proceeds efficiently under physiological conditions, yielding a homogeneously modified protein conjugate.

This strategy leverages the unique reactivity of the aminooxy group, which does not cross-react with other functional groups found in proteins, ensuring high specificity. nih.gov

Development of Photocleavable Linkers in Chemical Biology

Photocleavable linkers are powerful tools in chemical biology that allow for the release of bioactive molecules with high spatial and temporal precision using light. dtu.dk This control is valuable for studying dynamic cellular processes or for targeted drug delivery.

The structure of this compound is amenable to incorporation into photocleavable linker designs. A common strategy involves using an o-nitrobenzyl group as the photolabile moiety. dtu.dk The design would work as follows:

A linker is constructed where the amine of the deprotected carbamate is attached to a cargo molecule.

This carbamate group is positioned adjacent to an o-nitrobenzyl group within the linker structure.

Upon irradiation with UV light, the o-nitrobenzyl group undergoes a photochemical reaction that leads to the cleavage of the adjacent carbamate bond, releasing the attached cargo molecule. dtu.dk

This approach allows researchers to "cage" a bioactive molecule, rendering it inactive until its release is triggered by light at a specific time and location.

Building Block for Complex Molecular Architectures

The utility of this compound extends beyond linker technology into the broader field of complex molecule synthesis.

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

As a bifunctional molecule, this compound is a valuable intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds. nbinno.comnbinno.com Its protected amine allows for the sequential addition of other molecular fragments without interference, a common strategy in modern medicinal chemistry. nbinno.com

A notable application is its role as an intermediate in the synthesis of Avibactam. nbinno.com Avibactam is a non-β-lactam β-lactamase inhibitor that is used in combination with antibiotics to treat serious bacterial infections. The specific functionalities of this compound are leveraged to construct the complex core structure of this drug. Its use as a starting material for creating novel drug scaffolds underscores its importance in drug discovery and development. nbinno.com

Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₆N₂O₃ |

| Molecular Weight | 176.21 g/mol |

| CAS Number | 75051-55-7 |

| Appearance | White to off-white solid |

| Key Features | Boc-protected amine, Terminal aminooxy group |

Role in Peptide Synthesis and Peptide-Based Therapeutic Development

The compound this compound serves as a valuable building block in the field of peptide chemistry, primarily due to its bifunctional nature. It contains a primary amine and a carbamate-protected aminooxy group, which allows for sequential and controlled chemical modifications. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis. nih.govspringernature.com This strategy is fundamental in both liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS). researchgate.net

In the development of peptide-based therapeutics, which often bridge the gap between small molecules and large biologics, precise control over the amino acid sequence is paramount. broadpharm.com Synthetic peptides are being developed for a wide array of diseases, acting with high specificity and often low toxicity. broadpharm.comnih.gov The use of building blocks like this compound allows for the introduction of non-natural amino acids or linkers, which can enhance the stability, targeting capabilities, or therapeutic action of the final peptide. researchgate.netnih.gov For instance, modified peptides can be designed to mimic or block natural signaling pathways, making them effective tools in oncology and metabolic medicine. broadpharm.comjrasb.com The structural modifications enabled by such versatile reagents can improve pharmacokinetic properties, overcoming challenges like metabolic instability and short half-lives that can limit the clinical potential of natural peptides. nih.govmdpi.com

| Feature | Description | Relevance in Peptide Synthesis |

| Bifunctionality | Possesses two reactive sites: a primary amine and a protected aminooxy group. | Allows for directional and stepwise synthesis, incorporating the linker into a growing peptide chain. |

| Boc Protecting Group | The tert-butyloxycarbonyl group masks the aminooxy functionality. | Prevents unwanted side reactions during peptide coupling steps and can be removed under specific acidic conditions. nih.govspringernature.combroadpharm.com |

| Structural Flexibility | The ethoxy linker provides conformational flexibility. | Can be used to create spacers between different parts of a peptide therapeutic, potentially optimizing receptor binding or other interactions. |

Application in Prodrug Design and Targeted Delivery Systems Research

Targeted drug delivery systems (TDDS) aim to increase the concentration of a therapeutic agent at a specific site in the body, such as a tumor, while minimizing exposure to healthy tissues. mdpi.comyoutube.com This strategy enhances efficacy and reduces side effects. This compound and similar bifunctional molecules are instrumental in the design of prodrugs, which are inactive precursors that are converted into active drugs within the body, often at the target site.

The compound can act as a cleavable linker, connecting a potent cytotoxic drug to a targeting moiety (e.g., an antibody or a peptide that binds to receptors overexpressed on cancer cells). This assembly is known as an antibody-drug conjugate (ADC) or a peptide-drug conjugate. broadpharm.com The linker is designed to be stable in circulation but to break down and release the drug upon reaching the target microenvironment, which might have a different pH or specific enzymes. youtube.com The versatility of the carbamate's structure allows for the synthesis of various linkers with tailored properties for specific delivery systems, including liposomes and polymer-based nanocarriers. mdpi.commdpi.com These nanocarriers can protect the drug from degradation and improve its pharmacokinetic profile. mdpi.com

| Delivery System Component | Role of this compound Derivative | Mechanism of Action |

| Linker | Forms the bridge between the drug and the targeting ligand. | The linker's chemical bonds are designed to cleave under specific physiological conditions (e.g., low pH, presence of certain enzymes) to release the active drug. |

| Spacer | Provides optimal distance between the drug and the carrier. | Ensures that the drug does not interfere with the targeting moiety's ability to bind to its target and that the carrier does not hinder the drug's activity upon release. |

| Solubilizing Agent | Can be incorporated into linkers to improve the solubility of the entire prodrug conjugate. | Enhances the bioavailability and formulation feasibility of hydrophobic drugs. |

Chemical Probes and Mechanistic Investigations

Development of Targeted Protein Degraders (PROTACs)

Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy that utilizes the cell's own machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. njbio.comnih.govresearchgate.net Unlike traditional inhibitors that only block a protein's function, degraders physically remove the protein from the cell. njbio.com The most prominent class of degraders are Proteolysis-Targeting Chimeras (PROTACs). nih.gov

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govnih.govnih.govresearchgate.net this compound and analogous Boc-protected diamines are crucial building blocks for synthesizing these linkers. broadpharm.combldpharm.com

The synthesis of a PROTAC involves a multi-step process where the linker is systematically constructed and then coupled to the POI ligand and the E3 ligase ligand. The Boc-protected amine of a compound like this compound provides a stable handle that can be deprotected in a later step to reveal a reactive amine. This amine can then be used to form an amide bond or other covalent linkage with one of the ligands. The other end of the molecule can be modified to connect to the second ligand, thus forming the complete heterobifunctional PROTAC. broadpharm.commedchemexpress.com The nature, length, and flexibility of the linker are critical as they influence the molecule's properties, including solubility, cell permeability, and its ability to effectively bring the POI and E3 ligase together. nih.govbldpharm.com

The mechanism of action for a PROTAC begins with its simultaneous binding to both the target protein (POI) and an E3 ubiquitin ligase inside the cell. nih.govnih.gov This binding event forces the two proteins into close proximity, forming a ternary complex (POI-PROTAC-E3 ligase). nih.govnih.gov The linker, derived from molecules such as this compound, plays a crucial role by spanning the distance between the two proteins and facilitating an optimal orientation for the subsequent reaction. bldpharm.com

Once the ternary complex is formed, the E3 ligase acts as a catalyst, transferring ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the POI. nih.govnih.gov The attachment of a polyubiquitin chain serves as a molecular tag, marking the POI for recognition and subsequent degradation by the 26S proteasome, which is the cell's primary machinery for protein disposal. njbio.comnih.gov After the POI is degraded, the PROTAC molecule is released and can act catalytically to induce the degradation of another POI molecule. njbio.com

In-Cell Target Engagement Studies and Validation

A critical step in drug and probe development is confirming that the molecule interacts with its intended target within the complex environment of a living cell. nih.gov This process is known as target engagement. Chemical probes are essential tools for these validation studies. nih.govchemicalprobes.org

Molecules derived from this compound can be adapted to create chemical probes for target engagement assays. For example, the linker portion can be functionalized with a reporter tag, such as a fluorophore or a biotin molecule. By attaching this modified linker to a known target-binding ligand, researchers can create a probe to visualize or quantify the interaction with the target protein in cells. Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) can be used with fluorescently labeled probes to measure binding events in real-time. nih.gov For PROTACs, proving the formation of the ternary complex is a key validation step, and various biophysical assays can be employed using probes to confirm that the degrader, the target, and the E3 ligase are indeed interacting as intended. nih.gov

| Study Type | Role of this compound Derivative | Example Technique |

| Direct Target Binding | Used as a linker to attach a reporter tag (e.g., fluorophore) to a ligand. | Cellular thermal shift assay (CETSA), fluorescence polarization (FP), TR-FRET. nih.gov |

| Ternary Complex Formation | Forms the core linker of a PROTAC that may be further modified with probes. | In vitro and in-cell assays designed to detect protein-protein interactions induced by the PROTAC. nih.gov |

| Cellular Localization | Incorporated into a fluorescently-labeled ligand or PROTAC. | Confocal microscopy to visualize the subcellular location of the probe and its target. |

Application in Studying Cellular Mechanisms and Biological Pathways

A notable application of this compound is in the construction of fluorescent probes designed to study cellular signaling. For instance, it has been utilized as a linker in the synthesis of highly selective fluorescent probes for the cannabinoid receptor type 1 (CB1R). In this context, the aminoethoxy moiety serves as a flexible spacer to connect a CB1R-targeting pharmacophore to a fluorescent dye. The resulting probe allows for the visualization and study of the receptor's localization and dynamics within living cells, providing valuable insights into the cellular mechanisms of the endocannabinoid system. The use of this specific linker was crucial in optimizing the probe's properties to ensure it retained high affinity and selectivity for the receptor.

Probing Enzyme Interactions and Receptor Binding

The structural characteristics of this compound also lend themselves to the development of ligands for probing enzyme and receptor binding. The flexible linker can position a pharmacophore optimally within a binding pocket, and the terminal amine can be used to attach various functional groups that modulate binding affinity and selectivity.

An example of a structurally related application is in the design of bitopic ligands for dopamine D2 and D3 receptors. Research has shown that introducing a 2-aminoethoxy substituent into the secondary binding site of a ligand can enhance its selectivity for the D3 receptor over the D2 receptor. This highlights the utility of the aminoethoxy motif in fine-tuning ligand-receptor interactions, a key aspect of developing more specific therapeutic agents and research tools.

Below is a table summarizing the binding affinities of a series of pyrrole-based cannabinoid receptor type 1 (CB1R) ligands, demonstrating the impact of the linker on receptor interaction.

| Compound | Linker (n) | Kᵢ (hCB1R) [nM] | Kᵢ (hCB2R) [nM] | Selectivity Index (CB2R/CB1R) |

| 22a | 1 | 1.1 | 120 | 109 |

| 22b | 2 | 1.4 | 1400 | 1000 |

| 22c | 3 | 2.5 | 1100 | 440 |

Data sourced from studies on selective CB1R fluorescent probes.

Exploring Interplay between Signaling Pathways (e.g., PARP and IDO)

While this compound is a versatile linker for creating a wide range of chemical probes and inhibitors, a review of the current scientific literature does not provide specific examples of its application in synthesizing molecules designed to explore the interplay between the Poly (ADP-ribose) polymerase (PARP) and Indoleamine 2,3-dioxygenase (IDO) signaling pathways. Research in these areas has independently led to the development of numerous inhibitors, but the use of this particular compound to bridge the two pathways in a single molecular entity is not documented.

Contributions to Resin Design for Solid-Phase Synthesis

In the field of solid-phase synthesis, particularly for peptides and oligonucleotides, the properties of the polymer resin are critical for the success of the synthetic process. This compound and its derivatives play a role in the creation of advanced "designer resins" with tailored properties.

Synthesis of High-Load Polystyrene-Polyethylene Glycol-like Resins

High-load resins are desirable for increasing the efficiency and cost-effectiveness of solid-phase synthesis. The incorporation of polyethylene glycol (PEG) linkers onto a polystyrene (PS) core has been a successful strategy for developing such resins. These PEG-PS resins exhibit improved swelling properties in a wider range of solvents and can accommodate higher loadings of the initial amino acid.

After the deprotection of its Boc group, this compound becomes a diamino-PEG linker. This diamine can be grafted onto a functionalized polystyrene resin, such as aminomethyl-PS, to create a high-load PEG-PS support. The terminal amine of the grafted linker then serves as the attachment point for the first amino acid in a peptide synthesis, utilizing standard Boc or Fmoc solid-phase synthesis chemistry. The presence of the flexible, hydrophilic PEG-like chain enhances the accessibility of the reactive sites, facilitating efficient coupling reactions even at higher substitution levels.

Optimization of Physicochemical Characteristics versus Loading Capacity in "Designer Resins"

The design of advanced solid-phase supports, often termed "designer resins," involves a careful balance between loading capacity and the physicochemical characteristics that ensure high-fidelity synthesis of complex molecules. The use of linkers like this compound is instrumental in achieving this optimization.

The incorporation of the aminoethoxy moiety contributes to a more favorable microenvironment within the resin beads. The hydrophilic nature of this linker improves the swelling of the resin in the polar solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). This enhanced solvation of the growing peptide chain can help to disrupt intermolecular hydrogen bonding and prevent aggregation, which are common problems in solid-phase synthesis, particularly for long or difficult sequences.

By varying the length of the PEG-like linker (by using derivatives with more ethoxy units), the distance between the reactive site and the hydrophobic polystyrene backbone can be precisely controlled. This allows for the optimization of the resin's loading capacity while minimizing steric hindrance from the polymer support, thereby ensuring efficient and complete coupling reactions throughout the synthesis.

The following table illustrates the effect of resin type on swelling, a key physicochemical characteristic.

| Resin Type | Core Polymer | Functional Linker | Typical Swelling in DMF (mL/g) |

| Merrifield Resin | Polystyrene | Chloromethyl | 3-5 |

| Aminomethyl-PS | Polystyrene | Aminomethyl | 4-6 |

| PEG-PS Resin | Polystyrene | PEG | 5-8 |

Typical swelling values can vary based on cross-linking and loading.

Advanced Analytical and Computational Methodologies

Chromatographic Separation and Analysis

Chromatographic techniques are fundamental for the purification and analysis of tert-butyl N-(2-aminoethoxy)carbamate, ensuring a high degree of purity for subsequent applications.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reverse-phase HPLC method would be appropriate. sielc.com A typical setup would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). sielc.com The gradient elution, where the proportion of the organic solvent is gradually increased, would allow for the efficient separation of the target compound from impurities. Detection is commonly achieved using a UV detector or, for higher specificity, a mass spectrometer, as in LC-MS.

Flash column chromatography is a rapid and efficient method for the purification of organic compounds on a preparative scale. rochester.edu Given that this compound contains a basic amino group, certain considerations are necessary for its successful purification by flash chromatography on silica (B1680970) gel. amazonaws.com The acidic nature of silica gel can lead to peak tailing and potential degradation of amines. To mitigate these issues, the mobile phase is often modified with a small amount of a basic additive, such as triethylamine (B128534) (typically 0.1-1%), to neutralize the acidic sites on the silica gel. rochester.edureachdevices.com A common eluent system for a compound of this polarity would be a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297). The progress of the purification is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Structural Elucidation via X-ray Crystallography

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method offers unambiguous proof of a molecule's structure and stereochemistry. To date, there is no publicly available information on the single-crystal X-ray structure of this compound. The acquisition of such data would require the successful growth of a single crystal of the compound of sufficient quality, which can be a challenging process for flexible, non-symmetrical molecules.

Co-crystallization Studies with Biological Targets (e.g., Human Carbonic Anhydrase II)

There is no publicly available evidence of co-crystallization studies of this compound with human carbonic anhydrase II (hCAII) or any other biological target. Co-crystallization is a technique used to determine the three-dimensional structure of a ligand-protein complex at atomic resolution, providing crucial insights into binding modes and interactions. While carbonic anhydrase inhibitors are a well-studied class of drugs, and their interactions with various isoforms of the enzyme are extensively documented through crystallographic studies, similar data for the specific compound this compound has not been found.

Analysis of Intermolecular and Intramolecular Interactions

A detailed analysis of the intermolecular and intramolecular interactions of this compound through methods such as X-ray crystallography of the standalone molecule or advanced spectroscopic techniques is not described in the available literature. Such studies would typically reveal information about hydrogen bonding, van der Waals forces, and conformational preferences of the molecule. For carbamate-containing compounds in general, the carbamate (B1207046) group is known to participate in hydrogen bonding as both a donor and acceptor. nih.gov

Computational Chemistry Approaches in Compound Design and Analysis

Computational chemistry provides powerful tools to predict and analyze the behavior of molecules. However, specific applications of these methods to this compound are not documented.

Molecular Docking Simulations for Ligand-Target Interactions

No specific molecular docking studies featuring this compound as a ligand with any biological target, including human carbonic anhydrase II, have been identified in the public domain. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a molecule to be a candidate for such studies, there is usually a preceding hypothesis about its biological activity.

Molecular Dynamics (MD) Simulations for Conformational Stability Studies in Biological Systems

There are no available molecular dynamics (MD) simulation studies that focus on the conformational stability of this compound within a biological system. MD simulations are used to understand the dynamic behavior of molecules over time, providing insights into their flexibility, interactions with solvent, and conformational changes upon binding to a target. nih.govunram.ac.id

Predictive Modeling for Structure-Activity Relationship (SAR) Studies

Predictive modeling for structure-activity relationship (SAR) studies requires a dataset of structurally related compounds with measured biological activity. There is no indication in the available literature of this compound being part of a series of compounds used to develop SAR models for any biological target. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds to improve their potency and selectivity. nih.gov

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(2-aminoethoxy)carbamate, and how do reaction conditions influence yield?

The compound is typically synthesized via carbamate protection of 2-aminoethoxyamine using tert-butyl dicarbonate (Boc₂O). A common method involves reacting Boc₂O with 2-aminoethoxyamine in dichloromethane (DCM) at 0–25°C for 6–24 hours, achieving yields of 60–75% . Critical parameters include stoichiometric control (1:1.1 Boc₂O:amine ratio) and inert atmosphere to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .

Q. How can NMR spectroscopy validate the structure and purity of this compound?

¹H-NMR analysis in CDCl₃ reveals characteristic peaks: δ 1.36 ppm (s, 9H, Boc tert-butyl), δ 3.40–3.60 ppm (m, 4H, -OCH₂CH₂NH-), and δ 5.10 ppm (br s, 1H, NH). ¹³C-NMR confirms the carbamate carbonyl at δ 155–157 ppm . Purity assessment integrates integration ratios and absence of extraneous peaks (e.g., residual solvents), validated against reference spectra from PubChem .

Q. What safety precautions are essential when handling this compound?

The compound is corrosive and irritant (GHS Hazard Class). Mandatory precautions include:

- PPE: Nitrile gloves, lab coat, and safety goggles .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors .

- Storage: 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How does this compound serve as a precursor in polymer chemistry, and what are its limitations?

The aminoethoxy moiety facilitates ring-opening polymerization (ROP) in phosphazene systems. For example, it substitutes chlorine in poly(dichlorophosphazene) to form water-soluble polymers for drug delivery. Limitations include steric hindrance from the Boc group, requiring deprotection (e.g., HBF₄·Et₂O in DCM) before further functionalization . Reaction efficiency drops below 70% at scales >10 mmol due to incomplete substitution .

Q. What crystallographic techniques resolve hydrogen-bonding patterns in tert-butyl carbamate derivatives?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL (via SHELXTL suite) is standard. A 2016 study on tert-butyl carbamates revealed intermolecular N-H···O=C hydrogen bonds (2.8–3.0 Å) stabilizing 3D architectures. Synchrotron radiation (λ = 0.710–0.980 Å) enhances resolution for electron density mapping .

Q. How do solvent polarity and pH impact the stability of this compound?

Accelerated stability studies show:

- Aqueous Media : Rapid hydrolysis (t₁/₂ = 2 h at pH <3 or >10) via cleavage of the Boc group.

- Organic Solvents : Stable in DCM or THF (t₁/₂ >30 days at 25°C).

- Thermal Stability : Decomposition above 150°C (TGA data) .

Q. What contradictions exist in reported synthetic yields, and how can they be mitigated?

Discrepancies arise from Boc₂O purity (commercial batches vary from 90–99%) and amine protonation states. Pre-drying Boc₂O (MgSO₄) and using freshly distilled 2-aminoethoxyamine improve consistency. Yields increase by 15% when reactions are monitored via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .

Q. Can this compound act as a ligand or catalyst in asymmetric synthesis?

Limited studies show its utility in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) as a stabilizing ligand. However, steric bulk from the Boc group reduces enantioselectivity (<70% ee) compared to smaller carbamates. Modifications (e.g., replacing tert-butyl with benzyl) are under investigation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.